molecular formula C7H12O5 B096919 (1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol CAS No. 15814-56-9

(1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol

Cat. No.: B096919
CAS No.: 15814-56-9
M. Wt: 176.17 g/mol
InChI Key: LYLSUYCOHWVOFS-VEIUFWFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glycolithocholic acid 3-sulfate involves the sulfation of glycolithocholic acid. This process typically requires the use of sulfur trioxide-pyridine complex or chlorosulfonic acid as sulfating agents under controlled conditions to ensure selective sulfation at the 3-position of the glycolithocholic acid molecule .

Industrial Production Methods: Industrial production of glycolithocholic acid 3-sulfate may involve large-scale sulfation reactions followed by purification using techniques such as preparative liquid chromatography. The purified product is then crystallized to obtain the final compound .

Types of Reactions:

    Oxidation: Glycolithocholic acid 3-sulfate can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the sulfate group back to a hydroxyl group, although this is less common.

    Substitution: The sulfate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion to glycolithocholic acid.

    Substitution: Formation of glycolithocholic acid derivatives with different functional groups.

Scientific Research Applications

Glycolithocholic acid 3-sulfate has several scientific research applications:

Comparison with Similar Compounds

    Glycolithocholic Acid: A precursor to glycolithocholic acid 3-sulfate, lacking the sulfate group.

    Cholic Acid: A primary bile acid from which glycolithocholic acid is derived.

    Lithocholic Acid: Another bile acid with similar properties but different metabolic pathways.

Uniqueness: Glycolithocholic acid 3-sulfate is unique due to its sulfated structure, which enhances its solubility and biological activity. Its ability to inhibit HIV-1 replication sets it apart from other bile acid derivatives .

Properties

CAS No.

15814-56-9

Molecular Formula

C7H12O5

Molecular Weight

176.17 g/mol

IUPAC Name

(1R,3S,4S,5S,8R)-3-methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol

InChI

InChI=1S/C7H12O5/c1-10-7-5(9)6-4(8)3(12-7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5+,6+,7+/m1/s1

InChI Key

LYLSUYCOHWVOFS-VEIUFWFVSA-N

Isomeric SMILES

CO[C@@H]1[C@H]([C@@H]2[C@@H]([C@H](O1)CO2)O)O

SMILES

COC1C(C2C(C(O1)CO2)O)O

Canonical SMILES

COC1C(C2C(C(O1)CO2)O)O

Synonyms

1-O-Methyl-3,6-anhydro-α-D-mannopyranose

Origin of Product

United States

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